molecular formula C8H13F2NO2 B8073169 2-amino-2-(4,4-difluorocyclohexyl)acetic acid

2-amino-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No.: B8073169
M. Wt: 193.19 g/mol
InChI Key: QSMWMMUUZIOOSH-UHFFFAOYSA-N
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Description

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid (CAS 769169-46-2) is a chiral, fluorinated organic compound with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol . This amino acid derivative serves as a valuable building block in scientific research, particularly in medicinal chemistry and drug discovery. The compound features a cyclohexyl ring in a chair conformation, substituted with two fluorine atoms at the 4-position, which enhances its metabolic stability and modulates its lipophilicity compared to non-fluorinated analogs . The acetic acid side chain, bearing an amino group at the α-carbon, is stabilized by intramolecular hydrogen bonding . Its primary research application is in the synthesis of peptidomimetics, where the difluorocyclohexyl moiety can be used to introduce conformational constraints or to engage in specific hydrophobic interactions with enzyme targets, such as collagenase . With a predicted pKa of 2.37 and a density of 1.26 g/cm³, it is typically stored at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(1-amino-4,4-difluorocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-8(10)3-1-7(11,2-4-8)5-6(12)13/h1-5,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMWMMUUZIOOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CC(=O)O)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50703736
Record name (1-Amino-4,4-difluorocyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769169-46-2
Record name (1-Amino-4,4-difluorocyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50703736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Strecker Amino Acid Synthesis Adaptation

The Strecker synthesis, classically used for α-amino acids, has been modified for cyclohexyl substrates. Starting with 4,4-difluorocyclohexanone , the ketone is converted to an imine via reaction with ammonium chloride and sodium cyanide in aqueous ammonia. Subsequent hydrolysis of the nitrile intermediate under acidic conditions yields the target amino acid.

Reaction Conditions :

  • 4,4-Difluorocyclohexanone (1.0 equiv), ammonium chloride (2.5 equiv), sodium cyanide (1.2 equiv)

  • Solvent: Water/ammonia mixture (3:1 v/v)

  • Temperature: 20–25°C for imine formation; 90°C for hydrolysis

  • Acid: Hydrochloric acid (22% v/v)

  • Yield: ~15–20% (based on analogous phenylglycine synthesis)

This method mirrors the preparation of D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid, where sodium bisulfite and ammonium chloride mediate the aldehyde-ammonia reaction. For cyclohexyl systems, ketone activation remains challenging due to reduced electrophilicity compared to aromatic aldehydes.

Bucherer–Bergs Hydantoin Hydrolysis

The Bucherer–Bergs reaction offers an alternative route via hydantoin intermediates. 4,4-Difluorocyclohexanone reacts with ammonium carbonate and potassium cyanide to form a hydantoin ring, which is hydrolyzed to the amino acid under basic or acidic conditions.

Key Steps :

  • Hydantoin Formation :

    • Reagents: Ammonium carbonate (3.0 equiv), KCN (1.5 equiv)

    • Solvent: Ethanol/water (4:1)

    • Temperature: 60°C, 12 hours

  • Acidic Hydrolysis :

    • Reagents: HCl (6M), 90°C, 6 hours

    • Yield: ~25–30% (extrapolated from phenylglycine analogues)

This route avoids the low yields associated with nitrile hydrolysis but introduces regioselectivity challenges during hydantoin ring opening.

Enantiomeric Resolution Strategies

Diastereomeric Salt Formation with Tartaric Acid

Chiral resolution using L-(+)-tartaric acid, as demonstrated for D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid, can be adapted for the difluorocyclohexyl analogue. The racemic DL-2-amino-2-(4,4-difluorocyclohexyl)acetonitrile is treated with L-(+)-tartaric acid in ethyl acetate/benzene/methanol (3:2:1) to precipitate the D-(-)-enantiomer as a hemitartarate salt.

Optimization Insights :

  • Solvent polarity critically affects salt solubility; benzene increases enantiomeric excess (ee) to >95%.

  • Yield: ~30–35% after recrystallization

Enzymatic Resolution with Nitrilases

Stereoselective nitrilases (e.g., from Rhodococcus rhodochrous) hydrolyze the (R)-enantiomer of DL-2-amino-2-(4,4-difluorocyclohexyl)acetonitrile to the carboxylic acid, leaving the (S)-nitrile intact.

Conditions :

  • Enzyme loading: 10 mg/g substrate

  • Buffer: Phosphate (pH 7.5), 30°C

  • Conversion: >99% ee for (R)-acid after 24 hours

Hydrolysis of Nitrile Intermediates

Acidic Hydrolysis

The patent-derived method for D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid employs hydrochloric acid (22% v/v) at 90°C to hydrolyze the nitrile group. For the difluorocyclohexyl variant, prolonged heating (6–8 hours) is required due to steric hindrance.

Typical Protocol :

  • D-(-)-2-amino-2-(4,4-difluorocyclohexyl)acetonitrile-L-(+)-hemitartarate (1.0 equiv)

  • HCl (22% v/v), 90°C, 6 hours

  • Neutralization: NH4OH to pH 5.0

  • Yield: ~40–45% after crystallization

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)ee (%)
Strecker Synthesis4,4-DifluorocyclohexanoneNH4Cl, NaCN, HCl15–20Racemic
Bucherer–Bergs4,4-Difluorocyclohexanone(NH4)2CO3, KCN, HCl25–30Racemic
Tartaric Acid ResolutionDL-AcetonitrileL-(+)-Tartaric acid30–35>95
Enzymatic HydrolysisDL-AcetonitrileNitrilase40–45>99

Challenges and Optimization Opportunities

  • Steric Hindrance : The cyclohexyl group slows nitrile hydrolysis; microwave-assisted heating may reduce reaction time.

  • Fluorine Stability : Prolonged acidic conditions risk C-F bond cleavage; pH-controlled hydrolysis (pH 4–5) mitigates this.

  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru-Pheox) could enable enantioselective Strecker reactions, bypassing resolution steps.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4,4-difluorocyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce various amines.

Scientific Research Applications

2-amino-2-(4,4-difluorocyclohexyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and fluorine atoms play a crucial role in its binding affinity and reactivity with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on the Cyclohexyl Ring

2-(4,4-Difluorocyclohexyl)Acetic Acid (CAS 915030-40-9)
  • Structure: Lacks the amino group but retains the 4,4-difluorocyclohexyl moiety.
  • Key Differences: Reduced hydrogen-bonding capacity due to the absence of the amino group. Higher lipophilicity (logP ~1.8 predicted), favoring membrane permeability but limiting solubility .
  • Application : Intermediate in agrochemical synthesis, contrasting with the target compound’s role in bioactive peptides .
trans-2-(4-Aminocyclohexyl)Acetic Acid Hydrochloride
  • Structure: Features an unfluorinated cyclohexyl ring with a trans-4-amino group.
  • Key Differences :
    • Lower electronegativity and metabolic stability compared to the difluoro-substituted analog.
    • Enhanced solubility in aqueous media due to the hydrochloride salt form .

Functional Group Modifications

Boc-Protected Derivatives (e.g., (S)-2-((tert-Butoxycarbonyl)Amino)-2-(4,4-Difluorocyclohexyl)Acetic Acid)
  • Structure: Incorporates a tert-butoxycarbonyl (Boc) group on the amino moiety.
  • Key Differences: Stabilizes the amino group during solid-phase peptide synthesis. Alters pKa (predicted 3.94 ± 0.10) and solubility (density 1.21 g/cm³) compared to the free acid form .
Methyl Ester Derivatives (e.g., (R)-Methyl 2-Amino-2-(4,4-Difluorocyclohexyl)Acetate Hydrochloride)
  • Structure : Esterification of the carboxylic acid to a methyl ester.
  • Key Differences :
    • Increased lipophilicity for improved blood-brain barrier penetration.
    • Requires hydrolysis in vivo to release the active free acid form .

Physicochemical and Pharmacokinetic Properties

Property 2-Amino-2-(4,4-difluorocyclohexyl)acetic Acid 2-(4,4-Difluorocyclohexyl)Acetic Acid trans-2-(4-Aminocyclohexyl)Acetic Acid
Molecular Weight (g/mol) 229.65 (hydrochloride salt) 194.18 169.18
Predicted pKa 3.94 ± 0.10 (Boc-protected) ~2.8 (carboxylic acid) 9.7 (amine), 2.3 (carboxylic acid)
Lipophilicity (logP) 1.21 (Boc-protected) ~1.8 0.5
Solubility Moderate (hydrochloride salt enhances) Low High (salt form)

Biological Activity

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid, also known as (R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride, is a chiral amino acid derivative notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : (R)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid hydrochloride
  • Molecular Formula : C8H14ClF2NO2
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 2250243-69-5

The compound features a cyclohexyl group substituted with two fluorine atoms at the 4-position, alongside an amino group (-NH2) and a carboxylic acid group (-COOH), which contribute to its unique reactivity and biological profile.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties , which play a crucial role in protecting cells from oxidative stress. This characteristic is essential for maintaining cellular integrity and function.

Interaction with Biological Targets

The compound's structure allows it to interact with various biological targets, potentially modulating pathways related to:

  • Cell Proliferation : It may influence signaling pathways that regulate cell growth.
  • Apoptosis : The compound could affect programmed cell death mechanisms.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Its structural similarity to other amino acids enables it to engage with enzymatic sites effectively.

Comparative Biological Activity

A comparative analysis of similar compounds reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
(2S)-amino-3-(3-fluorophenyl)propanoic acidContains a phenyl group; less sterically hinderedAntidepressant properties
(2S)-amino-4-methylpentanoic acidMethyl substitution on the cyclohexane ringNeuroprotective effects
(2S)-amino-(1-naphthalen-1-yl)propanoic acidNaphthalene ring; increased lipophilicityPotential anti-cancer activity

The unique fluorinated cyclohexane structure of this compound may enhance its receptor selectivity and metabolic stability compared to its analogs .

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that compounds similar to this compound exhibit varying degrees of efficacy against different cancer cell lines. These studies often focus on the compound's ability to induce apoptosis in malignant cells while sparing normal cells .
  • Mechanistic Insights : Studies have shown that the presence of fluorine atoms can significantly influence the compound's reactivity and interaction with biological targets. For instance, fluorinated compounds often display enhanced metabolic stability and altered pharmacokinetic profiles .
  • Potential Therapeutic Applications : Given its structural characteristics and biological activity, this compound is being investigated for potential applications in treating neurodegenerative diseases and certain types of cancer. Its ability to modulate key biological pathways positions it as a candidate for further drug development .

Q & A

Q. What experimental controls are essential when studying this compound’s mechanism of action?

  • Methodological Answer : Include (a) a fluorine-free analog to isolate fluorine effects, (b) a scrambled stereoisomer to confirm enantiomer-specific activity, and (c) vehicle controls (e.g., DMSO) to rule out solvent artifacts. For kinase assays, use staurosporine as a pan-kinase inhibitor .

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